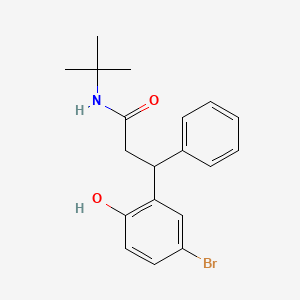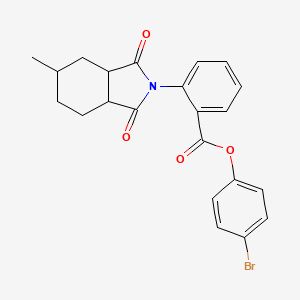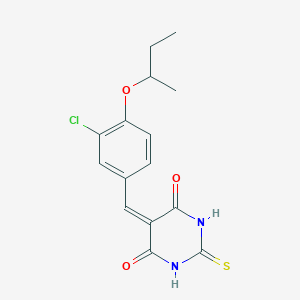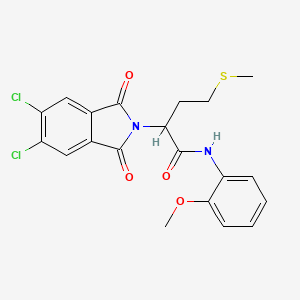
3-(5-bromo-2-hydroxyphenyl)-N-(tert-butyl)-3-phenylpropanamide
Description
The compound is an organic molecule that includes elements such as bromine, oxygen, and nitrogen, which are key to its reactivity and potential biological activity. Its synthesis and analysis are important for understanding its chemical behavior and potential applications in various fields excluding drug use and dosage.
Synthesis Analysis
The synthesis of related compounds often involves electrophilic attack mechanisms, utilizing tert-butyl bromoacetate and nitrogen introduction through the Curtius reaction, as exemplified by the enantioselective synthesis routes for β-alanine derivatives from aromatic amino acids (Arvanitis et al., 1998). These methods could be adapted for the synthesis of the compound , focusing on the introduction of the bromo and tert-butyl groups to the phenylpropanamide backbone.
Molecular Structure Analysis
Quantum-chemical calculations and NMR spectroscopy are crucial for elucidating the molecular structure of such compounds. Studies similar to those on carbacylamidophosphate derivatives provide insights into the molecular conformation, stabilization by hydrogen bonding, and rotational behaviors of substituents (Gholivand et al., 2009). These analyses help in understanding the electronic structure and reactivity of the molecule.
Chemical Reactions and Properties
The chemical reactivity of the compound can be inferred from studies on similar molecules, where chemoselective reactions involving different nucleophilic centers are explored (Hajji et al., 2002). The presence of the bromo and hydroxy groups in the compound suggests potential for further functionalization through reactions like Suzuki coupling and others relevant to synthetic organic chemistry.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are often studied using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of related compounds reveals details about molecular packing, hydrogen bonding, and the impact of substituents on the physical stability of the molecule (Moreno-Fuquen et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for forming derivatives, are essential aspects. Studies on bromophenyl and phenylpropanamide derivatives provide insights into their behavior in synthetic routes, highlighting the versatility and potential applications of these compounds (Bobko et al., 2012).
properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-19(2,3)21-18(23)12-15(13-7-5-4-6-8-13)16-11-14(20)9-10-17(16)22/h4-11,15,22H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFUEANGYZBIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B4009234.png)
amino]butan-1-ol](/img/structure/B4009251.png)
![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4009265.png)
![N~2~-{4-[(dimethylamino)methyl]benzyl}-N~2~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B4009271.png)
![N-[4-acetyl-5-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4009279.png)

![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4009295.png)
![4-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4009301.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4009320.png)
![4-chloro-3-methylphenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)(phenyl)acetate](/img/structure/B4009325.png)
![1-[(4-butoxy-3-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B4009333.png)
![1-(2-amino-2-oxoethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B4009336.png)